(Z)-2-propylpent-2-enoic acid (Z)-2-propylpent-2-enoic acid 2-propyl-2-pentenoic acid is a methyl-branched fatty acid.
Brand Name: Vulcanchem
CAS No.: 33786-47-9; 60218-41-9
VCID: VC7137005
InChI: InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5-
SMILES: CCCC(=CCC)C(=O)O
Molecular Formula: C8H14O2
Molecular Weight: 142.198

(Z)-2-propylpent-2-enoic acid

CAS No.: 33786-47-9; 60218-41-9

Cat. No.: VC7137005

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

(Z)-2-propylpent-2-enoic acid - 33786-47-9; 60218-41-9

Specification

CAS No. 33786-47-9; 60218-41-9
Molecular Formula C8H14O2
Molecular Weight 142.198
IUPAC Name (Z)-2-propylpent-2-enoic acid
Standard InChI InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5-
Standard InChI Key ZKNJEOBYOLUGKJ-ALCCZGGFSA-N
SMILES CCCC(=CCC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(Z)-2-Propylpent-2-enoic acid (PubChem CID: 6439659) is an α,β-unsaturated carboxylic acid characterized by a pent-2-enoic acid backbone substituted with a propyl group at the second carbon. Its IUPAC name is (Z)-2-propylpent-2-enoic acid, reflecting the cis configuration of the double bond between C2 and C3 . Key identifiers include:

Molecular Descriptors

  • Molecular Formula: C8H14O2\text{C}_8\text{H}_{14}\text{O}_2

  • Molecular Weight: 142.20 g/mol

  • SMILES Notation: CCC/C(=C/CC)/C(=O)O\text{CCC/C(=C/CC)/C(=O)O}

  • InChI Key: ZKNJEOBYOLUGKJ-ALCCZGGFSA-N\text{ZKNJEOBYOLUGKJ-ALCCZGGFSA-N}

Structural Features

The Z isomer’s planar geometry arises from the cis arrangement of the propyl and carboxylic acid groups across the double bond. This configuration influences intermolecular interactions, solubility, and reactivity compared to its E isomer counterpart.

Synthesis and Production

Challenges in Isomer Isolation

The patent EP0293752A2 highlights the difficulty in obtaining the E isomer selectively, as conventional dehydration or saponification methods favor Z formation . Key steps in Z isomer synthesis include:

  • Hydrolysis of Nitriles: Reaction of 2-propyl-2-pentenenitrile with strong acids (e.g., HCl) yields 2-propyl-2-pentenoic acid, with Z predominance .

  • Solvent Extraction: Isolation using nonpolar solvents like n-hexane separates the oily Z isomer from aqueous phases .

Table 1: Comparison of Z and E Isomer Synthesis Conditions

ParameterZ IsomerE Isomer
CatalystH2SO4\text{H}_2\text{SO}_4Tertiary amines (e.g., N-methylpyrrolidine)
Temperature130–150°C230–240°C
Isomer Ratio (Z:E)80:2020:80
Yield50–60%40–50%

Physicochemical Properties

Physical State and Stability

The Z isomer exists as an oily liquid at room temperature, contrasting with the crystalline E isomer (melting point: 38–40°C) . Its lower melting point is attributed to reduced molecular symmetry, hindering lattice formation.

Solubility and Reactivity

  • Solubility: Miscible with organic solvents (e.g., n-hexane, ethyl acetate) but sparingly soluble in water .

  • Chemical Reactivity: The α,β-unsaturated system undergoes Michael additions and Diels-Alder reactions, making it a versatile intermediate in organic synthesis .

Pharmacological Significance

Metabolic and Toxicological Profile

(Z)-2-Propylpent-2-enoic acid shares structural similarities with valproic acid, a known hepatotoxicant. Studies on valproic acid metabolites, such as 4-ene-VPA, suggest that unsaturated analogs induce oxidative stress via mitochondrial dysfunction . While direct evidence for the Z isomer’s toxicity is limited, its conjugated double bond may similarly generate reactive oxygen species (ROS), contributing to cellular damage .

Hypothesized Biological Interactions

  • Enzyme Inhibition: Potential inhibition of cytochrome P450 enzymes, altering drug metabolism.

  • Lipid Peroxidation: The unsaturated backbone may interact with cellular membranes, promoting lipid peroxidation .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR reveals vinyl proton resonances at δ 5.3–5.6 ppm (cis coupling constant J=1012HzJ = 10–12 \, \text{Hz}) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 142.20 [M-H]⁻ .

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns resolve Z and E isomers using acetonitrile/water gradients.

  • GC-MS: Derivatization with diazomethane enhances volatility for gas-phase analysis .

Industrial and Research Applications

Pharmaceutical Intermediates

The Z isomer serves as a precursor in synthesizing valproic acid derivatives, though its therapeutic use is limited due to isomer-specific activity differences.

Material Science

Its unsaturated structure is exploited in polymer chemistry for cross-linking reactions, improving material durability.

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